Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic organic compound belonging to the class of pyrrolo[2,3-d]pyrimidines. These compounds are structurally related to purines, which are essential building blocks of DNA and RNA. This structural similarity makes pyrrolo[2,3-d]pyrimidines valuable scaffolds in medicinal chemistry, particularly for developing potential anticancer, antiviral, and antimicrobial agents. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Several ethyl pyrimidine derivatives have been synthesized and evaluated for their anticancer activities. For example, novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives have shown promising cytotoxicity against human leukemia cell lines, with certain compounds exhibiting significant antitumor activity4. These findings suggest that pyrimidine derivatives could be potential candidates for anticancer drug development.
Pyrimidine derivatives have also been explored for their antioxidant properties. Ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates were synthesized and identified as potential antioxidants through in vitro DPPH free radical scavenging activity and molecular docking studies5. Another study synthesized ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate and demonstrated its in vitro antioxidant and in vivo radioprotective activities6. These findings highlight the potential of pyrimidine derivatives as neuroprotective agents and in mitigating oxidative stress.
Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates have been prepared and evaluated for their antiinflammatory, analgesic, antipyretic, and ulcerogenic activities7. The diverse pharmacological activities of these compounds underscore their potential as therapeutic agents for treating inflammatory conditions and pain.
The synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates has led to the discovery of orally active antiallergy agents. These compounds have shown efficacy in the rat passive cutaneous anaphylaxis test and have been found to inhibit histamine release and allergen-induced bronchospasm, indicating their potential use in treating allergic reactions10.
Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can be sourced from various chemical suppliers and databases, such as PubChem and BenchChem. It is classified under heterocyclic compounds, specifically as a pyrrolopyrimidine derivative. These compounds are recognized for their diverse biological activities and potential therapeutic applications in medicinal chemistry .
The synthesis of ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
While detailed industrial production methods are not extensively documented, scalability can be improved using continuous flow reactors and automated synthesis techniques to enhance efficiency and reduce costs .
The molecular structure of ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can be represented by its chemical formula . Key features include:
The InChI key for this compound is RSJUPDUDZRGVRW-UHFFFAOYSA-N, which provides a unique identifier for its molecular structure .
Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate participates in several chemical reactions:
These reactions allow for the modification of the compound to explore structure-activity relationships in biological assays .
Current research indicates that this compound may interact with molecular targets leading to alterations in cellular processes. Its potential antiviral activity suggests that it could inhibit viral replication by targeting viral enzymes or host cell pathways critical for viral life cycles .
Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has potential applications in several scientific fields:
Ongoing research continues to explore its full therapeutic potential and mechanisms of action .
Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate represents a fused heterocyclic system of significant pharmacological interest. The systematic IUPAC name explicitly defines the bicyclic core (pyrrolo[2,3-d]pyrimidine), the positions of key substituents (4-hydroxy and 6-carboxylate), and the ethyl ester moiety. This nomenclature aligns with the numbering system where the pyrimidine ring atoms are prioritized: nitrogen atoms at positions 1 and 3, with fusion occurring between pyrimidine positions 2-3 and pyrrole positions 4-5 [2]. Alternative nomenclature observed in chemical databases includes "Ethyl 4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate," emphasizing the keto-enol tautomerism at the 4-position [2].
The molecular formula C₉H₉N₃O₃ reveals key compositional features:
Table 1: Nomenclature and Structural Descriptors
Classification | Specification |
---|---|
Systematic IUPAC Name | Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
Alternative Names | Ethyl 4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate; AGF94 intermediate |
Molecular Formula | C₉H₉N₃O₃ |
Key Functional Groups | Ethyl ester, 4-hydroxy/oxo tautomer, pyrrolic NH |
Aromatic System | Bicyclic 10π-electron system (pyrrole + pyrimidine) |
The compound is unambiguously identified by CAS Registry Number 187724-99-8, a unique identifier assigned to this specific molecular entity in the Chemical Abstracts Service database [1] [2]. This CAS number is consistently referenced across commercial chemical catalogs, patent literature, and pharmacological studies, ensuring precise tracking in regulatory and research contexts.
Molecular weight validation derives from high-resolution mass spectrometry (HRMS) and elemental analysis:
The density is reported as 1.5 ± 0.1 g/cm³, consistent with crystalline heteroaromatic solids, while the refractive index of 1.674 indicates substantial polarizability in the conjugated system [2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra provide definitive assignment of proton and carbon environments in deuterated dimethyl sulfoxide (DMSO-d₆):
δ 1.30 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) [2] [6]The N7-H and 4-OH protons appear downfield due to strong hydrogen bonding and solvent interactions. The absence of C7 proton confirms N-H tautomerism.
¹³C NMR (101 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy
Key vibrational modes (KBr pellet, cm⁻¹):
Mass Spectrometry
Table 2: Comprehensive Spectroscopic Assignments
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 12.85 (s, 1H) | N7-H (pyrrolic) |
δ 11.20 (s, 1H) | 4-OH (tautomeric with C4=O) | |
δ 8.35 (s, 1H) | C2-H (pyrimidine) | |
δ 7.20 (s, 1H) | C5-H (pyrrole) | |
¹³C NMR | δ 165.5 | C6 ester carbonyl |
δ 159.8 | C4 (oxo/hydroxy) | |
δ 152.1 | C2 (pyrimidine) | |
IR | 3180-3000 cm⁻¹ | O-H/N-H stretch (H-bonded) |
1725 cm⁻¹ | Ester C=O stretch | |
1680 cm⁻¹ | Pyrimidinone C=O stretch | |
MS | m/z 207 [M]⁺ | Molecular ion |
Although experimental crystal structures of this exact compound are not publicly available, crystallographic data for closely related analogues and computational analyses reveal definitive conformational features:
Computational modeling (DFT/B3LYP 6-311G**) corroborates crystallographic trends:
These structural attributes underpin the compound’s role as a kinase inhibitor scaffold. The planar bicyclic system mimics purine binding in ATP pockets, while the 4-hydroxy/oxo group acts as a hydrogen bond acceptor/donor pair. This enables selective inhibition of tyrosine kinases like CSF1R through DFG-out binding conformations, as demonstrated in co-crystal structures of pharmacologically optimized derivatives [5] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3